molecular formula C12H19NO B13075647 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one

2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one

Cat. No.: B13075647
M. Wt: 193.28 g/mol
InChI Key: DSPGAXFFZURDSB-MDZDMXLPSA-N
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Description

2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is a spirocyclic compound with a unique structure that includes a spiro atom connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one typically involves the reaction of a suitable ketone with a dimethylamino group under specific conditions. One common method includes the use of ethanol as a solvent and a cinchona-based amine catalyst to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through continuous flow processes or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated spirocyclic compound.

Scientific Research Applications

2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in a biological context, it might bind to enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is unique due to its specific combination of a spirocyclic core and a dimethylamino group

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3E)-3-(dimethylaminomethylidene)spiro[4.4]nonan-4-one

InChI

InChI=1S/C12H19NO/c1-13(2)9-10-5-8-12(11(10)14)6-3-4-7-12/h9H,3-8H2,1-2H3/b10-9+

InChI Key

DSPGAXFFZURDSB-MDZDMXLPSA-N

Isomeric SMILES

CN(C)/C=C/1\CCC2(C1=O)CCCC2

Canonical SMILES

CN(C)C=C1CCC2(C1=O)CCCC2

Origin of Product

United States

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